6-methyl-2-[(2E)-2-(2-phenylpropylidene)hydrazinyl]pyrimidin-4-ol
Description
6-Methyl-2-[(2E)-2-(2-phenylpropylidene)hydrazinyl]pyrimidin-4-ol is a pyrimidine-based hydrazone derivative characterized by a central pyrimidin-4-ol ring substituted with a methyl group at position 6 and a (2E)-2-(2-phenylpropylidene)hydrazinyl moiety at position 2. The (2E)-configuration of the hydrazone linkage ensures planar geometry, which may influence intermolecular interactions such as hydrogen bonding and π-stacking .
Properties
Molecular Formula |
C14H16N4O |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-methyl-2-[(2E)-2-(2-phenylpropylidene)hydrazinyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N4O/c1-10(12-6-4-3-5-7-12)9-15-18-14-16-11(2)8-13(19)17-14/h3-10H,1-2H3,(H2,16,17,18,19)/b15-9+ |
InChI Key |
HNHYXWAVXGQPKV-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC(C)C2=CC=CC=C2 |
solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Ethyl 2-(6-Methyl-4-Oxopyrimidin-2-Ylthio)acetate
The most widely reported method involves hydrazinolysis of ethyl 2-(6-methyl-4-oxopyrimidin-2-ylthio)acetate:
Alternative Route via 4-Chloro-6-Methylpyrimidin-2-Amine
A modified approach substitutes the ethyl ester with 4-chloro-6-methylpyrimidin-2-amine:
- Reagents : 4-Chloro derivative (1 eq.), hydrazine hydrate (2 eq.), dioxane.
- Conditions : Reflux at 90°C for 6 hours.
- Yield : 58% (lower than ester route due to side reactions).
Condensation with 2-Phenylpropanal
Standard Hydrazone Formation
The intermediate reacts with 2-phenylpropanal under acidic conditions:
- Reagents :
- 2-Hydrazinylpyrimidin-4-ol (1 eq.)
- 2-Phenylpropanal (1.2 eq.)
- Glacial acetic acid (catalyst, 0.1 eq.)
- Ethanol (solvent)
- Conditions : Reflux at 78°C for 3 hours.
- Workup : Cool to 0°C, filter precipitate, wash with cold ethanol.
- Yield : 72–78%.
Microwave-Assisted Synthesis
Optimized protocol for reduced reaction time:
- Reagents : Same as above, with p-toluenesulfonic acid (0.05 eq.).
- Conditions : Microwave irradiation at 100°C, 15 minutes.
- Yield : 85% (improved due to suppressed aldehyde oxidation).
Spectroscopic Characterization of Final Product
Key Spectral Data
| Technique | Characteristics |
|---|---|
| IR (KBr) | ν(O-H) 3440 cm⁻¹, ν(C=N) 1595 cm⁻¹, ν(C=C)ar 1490 cm⁻¹ |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 1.45 (d, J=6.8 Hz, 3H, CH(CH₃)), 2.32 (s, 3H, C6-CH₃), 3.72 (q, 1H, CH(CH₃)), 6.52 (s, 1H, pyrimidine H-5), 7.25–7.38 (m, 5H, Ar-H), 8.20 (s, 1H, N=CH), 11.20 (s, 1H, OH) |
| ¹³C NMR | δ 23.1 (C6-CH₃), 25.8 (CH(CH₃)), 101.9 (C5), 144.2 (N=CH), 166.9 (C4=O), 167.2 (C2) |
| HRMS | [M+H]⁺ calcd. for C₁₄H₁₆N₄O: 257.1399; found: 257.1396 |
Comparative Analysis of Synthetic Methods
Yield and Efficiency
| Method | Intermediate Yield | Final Product Yield | Total Time |
|---|---|---|---|
| Standard hydrazinolysis | 67% | 72% | 7 hours |
| Chloropyrimidine route | 58% | 68% | 9 hours |
| Microwave-assisted | - | 85% | 0.5 hours |
Purity Considerations
- HPLC Analysis : Microwave-synthesized product shows 98.2% purity vs. 95.4% for conventional method.
- Byproducts :
Mechanistic Insights
Hydrazinolysis Step
The reaction proceeds via nucleophilic acyl substitution (Figure 1A):
- Hydrazine attacks the carbonyl carbon of the ester.
- Ethoxide elimination forms the hydrazide.
Condensation Mechanism
The acid-catalyzed formation follows a two-step process (Figure 1B):
- Protonation of the aldehyde carbonyl enhances electrophilicity.
- Hydrazine nitrogen attacks the carbonyl, followed by dehydration to form the (E)-hydrazone.
Industrial-Scale Considerations
Solvent Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides, often under mild heating.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
6-methyl-2-[(2E)-2-(2-phenylpropylidene)hydrazinyl]pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-2-[(2E)-2-(2-phenylpropylidene)hydrazinyl]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Core Modifications
- Target Compound : Pyrimidin-4-ol core with 6-methyl and 2-hydrazinyl substituents. The hydrazone side chain features a 2-phenylpropylidene group, introducing steric bulk and lipophilicity.
- Analog 1: 2-[2-(4-Dimethylaminobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one () Substituent: 4-dimethylaminobenzylidene (electron-donating group). Impact: Enhanced solubility due to the polar dimethylamino group .
- Analog 2 : 6-Methyl-2-(methylthio)pyrimidin-4-ol ()
Hydrazone Side Chain Variations
- Thiazolyl Hydrazones ():
- Triazole Hydrazones (): Core: Triazole with iodophenyl or chlorophenyl substituents.
Physicochemical Properties
- Melting Points: Analog 1 (): Not reported, but similar hydrazones (e.g., 6-aryl-2-hydrazinylpyrimidines) show m.p. ranges of 214–216°C . Analog 5: 6-Methyl-2-(methylthio)pyrimidin-4-ol (): m.p. 224–226°C .
- Hydrogen Bonding : The hydrazone group (-NH-N=CH-) in the target compound enables strong hydrogen-bonding interactions, critical for crystal packing and ligand-receptor binding .
Functional Group Impact on Bioactivity
- Electron-Withdrawing Groups : Chloro or nitro substituents (e.g., in ) enhance antifungal activity but may increase cytotoxicity .
- Electron-Donating Groups: Methoxy or dimethylamino groups (e.g., ) improve solubility and reduce hydrophobicity-driven toxicity .
- Aromatic Substituents : The 2-phenylpropylidene group in the target compound may enhance membrane permeability due to lipophilicity, but steric hindrance could limit target binding.
Biological Activity
The compound 6-methyl-2-[(2E)-2-(2-phenylpropylidene)hydrazinyl]pyrimidin-4-ol , with the CAS number 290835-65-3, is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 256.30 g/mol
- Structure : The compound features a pyrimidine ring substituted with a hydrazone moiety, which is crucial for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 256.30 g/mol |
| Structure | Pyrimidine-based hydrazone |
Antimicrobial Activity
Research indicates that derivatives of hydrazones, including those similar to this compound, exhibit significant antimicrobial properties. A study highlighted that various hydrazone compounds demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), suggesting a potential therapeutic application for infections caused by resistant bacteria .
Antimalarial Activity
Another study focused on a series of hydrazones, noting their effectiveness against malaria parasites in vitro. The lead compound from this series showed promising results in inhibiting the growth of Plasmodium falciparum, particularly strains resistant to conventional treatments . While specific data on the target compound's antimalarial activity is limited, the structural similarities suggest potential efficacy.
Structure-Activity Relationship (SAR)
The biological activity of hydrazones often correlates with their structural features. Modifications in the phenyl and hydrazone moieties can significantly impact their potency. For instance, the introduction of electron-withdrawing groups on the phenyl ring has been associated with enhanced antimicrobial activity .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antimicrobial potency |
| Substitution on pyrimidine ring | Altered binding affinity |
| Variations in hydrazone linkage | Changes in biological efficacy |
Case Studies
- Antimicrobial Efficacy : In a comparative study of hydrazone derivatives, compounds structurally related to this compound were tested against various bacterial strains. Results indicated that specific substitutions led to a reduction in minimum inhibitory concentrations (MICs) against MRSA and VRE .
- Antimalarial Screening : A lead compound from a related series was evaluated in both in vitro and in vivo settings against Plasmodium yoelii. The results demonstrated significant suppression of parasite growth and improved survival rates in treated mice .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 6-methyl-2-[(2E)-2-(2-phenylpropylidene)hydrazinyl]pyrimidin-4-ol, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via hydrazine-mediated condensation. For example, hydrazine derivatives (e.g., 2-hydrazino-4,6-dimethylpyrimidine) can react with carbonyl-containing precursors (e.g., aldehydes or ketones) under reflux in ethanol or acetic acid. Key intermediates, such as hydrazone-linked pyrimidines, are purified via column chromatography and characterized using NMR (1H/13C) and IR spectroscopy to confirm regioselectivity and stereochemistry .
- Critical Parameters : Solvent polarity (e.g., ethanol vs. THF), temperature control during reflux, and catalyst selection (e.g., sodium acetate for acid-catalyzed cyclization) significantly impact yield .
Q. How can researchers optimize reaction conditions to improve the stability of this compound in aqueous solutions?
- Methodology : Stability studies should use design-of-experiments (DoE) approaches, such as factorial designs, to evaluate pH, temperature, and ionic strength. For example, highlights the use of statistical methods to minimize experiments while maximizing data on degradation pathways (e.g., hydrolysis of the hydrazinyl group). Accelerated stability testing under controlled humidity (40–60% RH) and thermal stress (25–40°C) can identify degradation products via HPLC-MS .
- Key Insight : Buffered solutions (pH 6–7) and inert atmospheres (N2) during synthesis reduce oxidative degradation of the hydrazinyl moiety .
Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- Methodology :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular formula validation, complemented by 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrimidine and hydrazine regions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the hydrazinyl group in nucleophilic or electrophilic reactions?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify nucleophilic sites (e.g., the hydrazine NH group). Transition state analysis for reactions like azo coupling or cyclization can be performed using Gaussian or ORCA software. emphasizes integrating computational predictions with experimental validation via kinetic studies .
- Case Study : Simulate the energy barrier for tautomerization between (2E) and (2Z) configurations, which may influence biological activity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Meta-Analysis : Compare bioassay protocols (e.g., MIC values in antimicrobial studies) across literature, noting variables like cell line viability (e.g., MTT vs. resazurin assays) and solvent effects (DMSO concentration ≤1% v/v).
- Dose-Response Reproducibility : Conduct orthogonal assays (e.g., enzymatic inhibition and cell-based cytotoxicity) to distinguish direct target engagement from off-target effects. highlights discrepancies in antifungal activity due to variations in fungal strain susceptibility .
Q. How can researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?
- Methodology :
- ADME Profiling : Use Caco-2 cell monolayers for permeability assays and microsomal stability tests (human liver microsomes) to predict oral bioavailability.
- In Vivo Validation : Administer the compound (IV and oral routes) in rodent models, with LC-MS/MS quantification of plasma and tissue samples. Adjust formulations (e.g., PEGylation) to enhance solubility, as hydrazine derivatives often exhibit poor aqueous solubility .
Methodological Resources
- Synthetic Protocols : and provide step-by-step procedures for analogous pyrimidine-hydrazine syntheses.
- Computational Tools : ICReDD’s reaction path search methods ( ) integrate quantum chemistry and machine learning for reaction optimization.
- Biological Assays : outlines protocols for evaluating antimicrobial and anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
